molecular formula C14H19N5O B278320 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

Katalognummer B278320
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: JMRBVWREYLDWFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

Wirkmechanismus

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide works by inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. By inhibiting BTK, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other therapies. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to reduce disease activity in preclinical models of autoimmune diseases. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its limited bioavailability, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the development of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide. One potential application is in the treatment of B-cell malignancies, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also shown promising results in preclinical studies. Additional studies are needed to further characterize the safety and efficacy of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide in vivo, as well as to optimize its pharmacokinetic properties. Finally, combination therapy with other targeted agents may enhance the anti-tumor activity of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide and improve its clinical utility.

Synthesemethoden

The synthesis of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-2H-tetrazole-5-amine to form the intermediate product, which is further reacted with tert-butylamine and trifluoroacetic acid to yield the final product, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results in reducing disease activity.

Eigenschaften

Produktname

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

Molekularformel

C14H19N5O

Molekulargewicht

273.33 g/mol

IUPAC-Name

4-tert-butyl-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C14H19N5O/c1-5-19-17-13(16-18-19)15-12(20)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17,20)

InChI-Schlüssel

JMRBVWREYLDWFD-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Kanonische SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.